N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide
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Overview
Description
The compound contains furan and thiophene rings, which are common in many biologically active compounds . Furan is a five-membered ring with four carbon atoms and one oxygen atom, while thiophene is a five-membered ring with four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in catalytic protodeboronation, a valuable but less developed transformation .Scientific Research Applications
Synthetic Applications and Chemical Properties
Regiocontrolled Synthesis and Chemical Transformations
The synthesis and chemical properties of sulfonamide compounds, including those with furan and thiophene moieties, have been extensively explored. For example, the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation demonstrates the potential for creating complex molecular structures from furan substrates, highlighting the versatility of these compounds in synthetic organic chemistry (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Additionally, the synthesis and derivatization of arylsulfonylthiophene and furan sulfonamides from arylsulfonyl heterocycles illustrate the chemical flexibility and potential for further functionalization of these compounds (Hartman & Halczenko, 1990).
Chemical Reactivity and Derivatization
The chemical reactivity and potential for derivatization of sulfonamide compounds are underscored by studies focusing on their synthesis pathways and the formation of novel derivatives. For instance, the Diels-Alder cycloaddition reaction involving substituted furans and bis(phenylsulfonyl)ethylene reveals the synthetic utility of these compounds in creating structurally diverse and complex molecules (Arjona et al., 1998).
Biological Applications
Antimicrobial Activities
Sulfonamides exhibit broad antimicrobial activities against pathogenic strains of bacteria, making them valuable in the treatment of various infectious diseases. Research has highlighted the effectiveness of novel sulfonamides against both gram-positive and gram-negative bacteria, underscoring their potential in addressing antibiotic resistance and expanding treatment options for infections (Ahmad & Farrukh, 2012).
Antitumor and Anticancer Properties
The exploration of sulfonamides in antitumor applications has led to the identification of compounds with significant inhibitory effects on cancer cell proliferation. For example, studies on sulfonamide-focused libraries have identified potent cell cycle inhibitors, highlighting the potential of these compounds in cancer therapy and their underlying mechanisms of action (Owa et al., 2002).
Materials Science and Other Applications
Dye-Sensitized Solar Cells
The incorporation of furan and thiophene linkers in phenothiazine derivatives for use in dye-sensitized solar cells demonstrates the potential of sulfonamide compounds in renewable energy applications. Such studies indicate that specific molecular modifications can lead to significant improvements in solar energy-to-electricity conversion efficiency, offering insights into the design of more efficient solar cell components (Kim et al., 2011).
Mechanism of Action
Future Directions
Thiophene and its derivatives are essential heterocyclic compounds with a variety of applications, including in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also show promise in the field of medicinal chemistry . Therefore, the study and development of new thiophene derivatives, such as the compound you mentioned, could be a promising area of research.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-13-10-15(22-2)5-6-18(13)25(20,21)19-11-16(14-7-9-24-12-14)17-4-3-8-23-17/h3-10,12,16,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGLUQLJYWHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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